molecular formula C6H8N4O5S2 B1209359 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid CAS No. 78851-85-1

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

Cat. No. B1209359
CAS RN: 78851-85-1
M. Wt: 280.3 g/mol
InChI Key: VEHPJMWKEUDKJE-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles and related heterocyclic compounds have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds are known for their roles in various synthetic and biological applications, indicating the significance of their study within the field of chemistry and pharmacology.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazones under various conditions. This process allows for the creation of a wide range of heterocyclic compounds with significant pharmaceutical significance, highlighting the versatility and importance of these compounds in medicinal chemistry (Yusuf & Jain, 2014).

Scientific Research Applications

Synthesis and Reactivity

  • Amino-substituted 1,2,5-thiadiazole 1,1-dioxides have been synthesized through the cyclizing addition of sulfamide to cyanogen, leading to various derivatives including 4-amino-3-oxo-1,2,5-thiadiazoles (Arán, Ruiz, Dávila, Alkorta, & Stud, 1988). The reactivity of cyanogen towards N-substituted sulfamides, which leads to the synthesis of 1,2,5-thiadiazole 1,1-dioxide derivatives, is also noted (Alkorta, Arán, Dávila, & Ruiz, 1989).

Antiviral Activity

Structural Analysis and Properties

  • The study of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole chloride demonstrates how different solvents influence the structural properties of such compounds (Kamiński, Hoser, Gagoś, Matwijczuk, Arczewska, Niewiadomy, & Woźniak, 2010).

Photodynamic Therapy Application

  • A study on zinc phthalocyanine derivatives substituted with thiadiazole sulfonamide groups highlights their potential use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Synthesis of butanamides derived from thiadiazole has been shown to exhibit moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).

Synthesis of Impurities in Antibacterial Drugs

Formation of Formazans with Antimicrobial Properties

  • The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which displayed antimicrobial properties, is another significant application (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis of Heterocyclic Compounds

Antibacterial and Antifungal Activities

  • Novel α-amino acids and heterocyclic compounds synthesized from thiadiazoles have shown antibacterial and antifungal activities, demonstrating their potential in medical applications (El-Hashash & Rizk, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPJMWKEUDKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229339
Record name 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

CAS RN

78851-85-1
Record name 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78851-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078851851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

Citations

For This Compound
4
Citations
M Ding, Q Zhu, W Lu, S Zhu - Bioorganic & Medicinal Chemistry, 2023 - Elsevier
A multivalent ligand delivery system holds tremendous potential in the field of tumor-targeted drug delivery. It addresses the challenges posed by the low affinity between small molecule …
Number of citations: 3 www.sciencedirect.com
D Kim, S Kim, G Park, H Choi, JH Ryu - JACS Au, 2022 - ACS Publications
To achieve spatiotemporal control, an enzyme-instructed self-assembly system is widely used, but this approach typically has a small effect on cellular fate. In this study, we show that …
Number of citations: 6 pubs.acs.org
UK Mondal, K Doroba, AM Shabana… - International Journal of …, 2021 - mdpi.com
Hypoxic tumors overexpress membrane-bound isozymes of carbonic anhydrase (CA) CA IX and CA XII, which play key roles in tumor pH homeostasis under hypoxia. Selective …
Number of citations: 6 www.mdpi.com
TPT Hong - 2019 - digital.car.chula.ac.th
Coumarins have been occupied an important position in medicinal chemistry. In this research, umbelliferone derivatives were evaluated for inhibitory activity of two enzymes, namely …
Number of citations: 0 digital.car.chula.ac.th

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